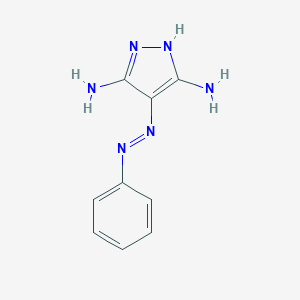
3,5-Diamino-4-phenylazopyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diamino-4-phenylazopyrazole is a useful research compound. Its molecular formula is C9H10N6 and its molecular weight is 202.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,5-Diamino-4-phenylazopyrazole (DAP) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of two amino groups at positions 3 and 5 of the pyrazole ring and a phenyl group at position 4. Its chemical formula is C10H11N5, and it exhibits both hydrophilic and lipophilic properties, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that DAP derivatives exhibit significant antimicrobial properties. For instance, a study reported that certain derivatives of DAP showed potent activity against Mycobacterium tuberculosis (M.tb), with minimum inhibitory concentrations (MICs) comparable to standard treatments like Rifampicin. The most active compounds in this series displayed MIC values around 12.5 µM, indicating their potential as anti-tuberculosis agents .
Anti-biofilm Activity
Another important aspect of DAP's biological activity is its ability to inhibit biofilm formation. Research identified 4-arylazo-3,5-diamino-pyrazoles as novel anti-biofilm agents capable of reducing cyclic di-GMP levels in Pseudomonas aeruginosa by over 70%. This reduction is crucial as biofilms contribute to chronic infections and antibiotic resistance . The structure-activity relationship (SAR) studies indicated that specific substitutions on the aryl ring significantly enhanced biofilm inhibition, highlighting the importance of functional group positioning for optimal activity .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various analogues of DAP revealed critical insights into how modifications affect biological activity. Key findings include:
| Compound | Substitution | c-di-GMP Reduction (%) | Remarks |
|---|---|---|---|
| 2-F | - | 73 | Potent biofilm inhibitor |
| 2-OH | Hydroxyl | 55 | Improved water solubility |
| Acetylated Derivatives | N1 Position | - | Complete loss of activity |
These results suggest that while certain substitutions can enhance activity, others may lead to a loss of function altogether .
The mechanism through which DAP exerts its effects involves the inhibition of cyclin-dependent kinases (CDKs). CDKs play a pivotal role in cell cycle regulation, and their dysregulation is often associated with cancer. DAP derivatives have shown promise as CDK inhibitors, making them potential candidates for anticancer therapies. Specifically, they target CDK9, which is implicated in various malignancies .
Case Studies
- Anti-tuberculosis Activity : A series of DAP derivatives were tested against M.tb H37Rv strain. The most effective compound demonstrated an MIC value significantly lower than standard treatments, suggesting its potential as a new therapeutic agent against tuberculosis .
- Biofilm Inhibition : In a study involving Pseudomonas aeruginosa, several DAP derivatives were evaluated for their ability to disrupt biofilm formation. The most effective compound led to a substantial decrease in biofilm biomass, validating its use as an anti-infective agent .
科学研究应用
Anticancer Applications
One of the most significant applications of 3,5-diamino-4-phenylazopyrazole derivatives is their role as inhibitors of cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their dysregulation is often implicated in cancer development.
Case Studies
In a study screening a library of small molecules, 4-arylazo-3,5-diamino-pyrazoles were identified as ATP antagonists with moderate potency against CDK2-cyclin E . These compounds demonstrated competitive inhibition through enzyme kinetics studies and X-ray crystallography, confirming their potential as selective CDK inhibitors.
Anti-Biofilm Agents
Recent research has highlighted the efficacy of this compound derivatives as anti-biofilm agents. Biofilms are structured communities of bacteria that are resistant to antibiotics and pose significant challenges in clinical settings.
Research Findings
A structure-activity relationship (SAR) study involving 60 analogues revealed that certain derivatives effectively reduced cyclic di-GMP levels in Pseudomonas aeruginosa, a common biofilm-forming bacterium. The most potent compound identified in this study was shown to significantly inhibit biofilm formation .
Antifungal Properties
The compound also exhibits antifungal activity. Research indicates that derivatives of this compound can be effective against various fungal infections such as aspergillosis and actinomycosis. This broad-spectrum antifungal activity opens avenues for its application in treating fungal diseases .
属性
CAS 编号 |
3656-02-8 |
|---|---|
分子式 |
C9H10N6 |
分子量 |
202.22 g/mol |
IUPAC 名称 |
4-phenyldiazenyl-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C9H10N6/c10-8-7(9(11)15-14-8)13-12-6-4-2-1-3-5-6/h1-5H,(H5,10,11,14,15) |
InChI 键 |
BLXRKDXUWQFGAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(NN=C2N)N |
手性 SMILES |
C1=CC=C(C=C1)NN=C2C(=NN=C2N)N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(NN=C2N)N |
Key on ui other cas no. |
3656-02-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















